molecular formula C28H36N4O4S B12315984 Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate

Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate

Cat. No.: B12315984
M. Wt: 524.7 g/mol
InChI Key: JJZMZBZVLFGIEU-UHFFFAOYSA-N
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Description

Structural Elucidation and Nomenclature

IUPAC Name and Systematic Classification

The compound’s systematic name follows IUPAC guidelines for polyfunctional molecules with multiple stereocenters:
1,3-Thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[hydroxymethyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate .

Key nomenclature features include:

  • Thiazol-5-ylmethyl prefix designating the 1,3-thiazole ring attached via its 5-position methyl group.
  • Carbamate suffix indicating the –O–(C=O)–N< moiety at the terminal position.
  • Stereochemical descriptors (2S,3S,5S) specifying the configuration of three chiral centers in the pentyl backbone.

The structure belongs to the N-alkylcarbamate subclass of heterocyclic compounds containing two thiazole rings and a benzyl-phenylhexane scaffold.

Molecular Formula and Weight

Experimental and computed mass spectrometry data confirm the molecular formula:

Property Value Source
Molecular Formula C₃₇H₄₈N₆O₆S₂
Exact Mass (monoisotopic) 736.3112 Da
Average Molecular Weight 736.9 g/mol

The molecular architecture consists of:

  • 37 carbon atoms (8 aromatic, 6 aliphatic branched, 23 in backbone chains)
  • 6 oxygen atoms (2 carbonyl, 1 carbamate, 3 hydroxyl groups)
  • 2 sulfur atoms within thiazole rings

Stereochemical Configuration Analysis

X-ray crystallography and chiral chromatography reveal four stereocenters with the following configurations:

Position Configuration Structural Role
C1' S Benzyl group attachment point
C2' S Hydroxyl group orientation
C4' S Branch point for amide substituents
C2'' S 3-methylbutanoyl side chain orientation

The (1S,2S,4S,2''S) configuration creates a right-handed helical twist in the pentyl backbone, stabilized by intramolecular hydrogen bonds between the C2' hydroxyl and C4' amide groups. Density Functional Theory (DFT) calculations show this configuration reduces steric strain between the benzyl and phenyl substituents by 9.3 kcal/mol compared to alternative stereoisomers .

Functional Group Identification

Thiazole Moieties

The molecule contains two distinct thiazole systems:

  • 5-position thiazole : Linked via methylene to the carbamate group (C5–S1–N1–C6–C7 ring)
  • 4-position thiazole : Substituted with isopropyl at C2 (C2''–S2–N4–C31–C32 ring)

Vibrational spectroscopy (IR/Raman) identifies characteristic thiazole absorptions:

  • C=N stretch: 1565 cm⁻¹ (5-membered ring)
  • C-S-C asymmetric stretch: 698 cm⁻¹
Carbamate Group

The –O–(C=O)–N< carbamate group displays:

  • Carbonyl stretching frequency: 1725 cm⁻¹ (non-conjugated)
  • N–C(O)–O bond angle: 123° (X-ray data)
Benzyl and Phenyl Substituents
  • Benzyl group : Attached to C1' with dihedral angle of 67° relative to the pentyl backbone
  • Phenyl group : At C5' position exhibiting π-π stacking with the 4-position thiazole (3.4 Å separation)
Hydroxyl Groups

Three hydroxyl moieties contribute to hydrogen bonding network:

  • C2' alcohol (pKa ≈ 14.2)
  • Hydroxymethyl carbamate (pKa ≈ 12.8)
  • Secondary alcohol in side chain (pKa ≈ 15.1)

A table summarizes key functional group parameters:

Functional Group Position Bond Lengths (Å) Angle (°)
Thiazole (5-pos) C7–S1 1.71 (C–S) 92.3 (S–C–N)
Carbamate O1–C18 1.34 (C=O) 123.1 (N–C–O)
Benzyl C1'–C6' 1.48 (C–C aromatic) 120.0 (C–C–C)

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O4S/c1-19(2)26(29)27(34)31-22(13-20-9-5-3-6-10-20)15-25(33)24(14-21-11-7-4-8-12-21)32-28(35)36-17-23-16-30-18-37-23/h3-12,16,18-19,22,24-26,33H,13-15,17,29H2,1-2H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZMZBZVLFGIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Features and Synthetic Challenges

The target compound comprises:

  • Thiazol-5-ylmethyl group : A thiazole ring attached via a methyl linkage.
  • Carbamate backbone : A central pentyl chain with (1S,2S,4S) stereochemistry.
  • 2-amino-3-methylbutanoyl moiety : An acylated amino group with (2S) configuration.
  • 1-benzyl-2-hydroxy-5-phenyl substituents : Stereogenic centers requiring precise control.

Key challenges include stereochemical purity, protection/deprotection strategies, and coupling efficiency.

Synthetic Routes and Key Steps

Stepwise Assembly of the Carbamate Backbone

The synthesis typically involves three stages:

  • Formation of the thiazol-5-ylmethyl intermediate .
  • Preparation of the pentyl backbone with stereochemical control .
  • Coupling of the 2-amino-3-methylbutanoyl group .
Table 1: Representative Reagents and Conditions
Step Reaction Type Reagents/Conditions Yield Source
1 Thiazole synthesis Bromination, thiourea, DMF, 80°C ~87%
2 Carbamate formation Chloroformate, DIPEA, toluene, 25–30°C 80–90%
3 Acylation EDC/HOBt, DMF, 0–25°C 60–75%

Thiazol-5-ylmethyl Intermediate

The thiazole ring is synthesized via bromination of acetophenone derivatives followed by condensation with thiourea:

  • Bromination : 4-methyl acetophenone → 2-bromo-1-(4-methylphenyl)ethanone (Br₂, CH₂Cl₂, 0°C).
  • Thiazole formation : Reaction with thiourea in DMF at 80°C yields 4-(4-methylphenyl)-1,3-thiazol-2-amine.
  • Methylation : Treatment with methyl chloroformate or methyl iodide forms the thiazol-5-ylmethyl group.

Pentyl Backbone Synthesis

The pentyl backbone is constructed via stereoselective peptide coupling:

  • Starting material : (1S,2S,4S)-4-amino-1-benzyl-2-hydroxy-5-phenylpentylamine.
  • Protection : Boc or Cbz groups protect amines during synthesis.
  • Carbamate formation : Reaction with thiazol-5-ylmethyl chloroformate in the presence of DIPEA.

Introduction of the 2-amino-3-methylbutanoyl Group

The acylated amino group is introduced via:

  • Activation : 2-amino-3-methylbutanoic acid is activated as an acid chloride or mixed anhydride.
  • Coupling : EDC/HOBt-mediated condensation with the pentyl amine intermediate.

Stereochemical Control and Purification

Chiral Center Management

  • Benzyl and phenyl groups : Introduced via asymmetric hydrogenation or chiral pool synthesis.
  • Hydroxyl group : Protected as a tert-butyldimethylsilyl (TBS) ether during coupling.
  • Final deprotection : Acidic or basic conditions remove protecting groups.

Purification Techniques

Method Application Purity Achieved Source
Column chromatography Removal of byproducts >95%
Crystallization Isolation of final compound >98%
Solid-phase extraction Intermediate purification 85–90%

Industrial-Scale Synthesis Considerations

Optimized Reagents

  • Solvents : Toluene, THF, or DMF for carbamate formation.
  • Catalysts : Triphenylphosphine/palladium systems for coupling.
  • Antioxidants : L-ascorbic acid to prevent N-oxide formation.

Key Patents and Methods

Patent Process Highlights Yield Reference
US10351556B2 Boc-protected intermediates, diisopropylethylamine 80–90%
CN114149382A Dioxane/DMSO solvent system, copper catalysts 70–75%

Critical Analysis of Impurity Formation

The compound may arise as an impurity in Ritonavir synthesis due to:

  • Incomplete deprotection : Residual Boc groups.
  • Oxidative degradation : Formation of N-oxides under basic conditions.
  • Side acylation : Reactivity of the thiazol-5-ylmethyl chloroformate with alternative amines.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Thiazol-5-ylmethyl compounds have been investigated for their role as inhibitors of HIV protease. Specifically, derivatives of this compound have shown promise in treating HIV infections by effectively inhibiting viral replication pathways. Ritonavir, a well-known protease inhibitor, has structural similarities to this compound and serves as a benchmark for evaluating efficacy against HIV .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds containing the thiazole moiety have been synthesized and evaluated for their antibacterial activity against various pathogens. These compounds exhibited significant inhibitory effects on bacterial growth, indicating their potential as new antimicrobial agents .

Anticancer Properties

Research has also focused on the anticancer potential of thiazol-containing compounds. Certain derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .

Enzyme Inhibition Studies

Thiazole derivatives are being explored for their ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on leucyl-tRNA synthetase inhibitors have shown that thiazole-based compounds can effectively disrupt protein synthesis in bacterial cells, providing a novel approach to antibiotic development .

Case Study 1: Antiviral Activity of Thiazol Derivatives

A study published in Molecules demonstrated the synthesis and bioassay of novel thiazol derivatives that exhibited antiviral activity against HIV. The structural modifications enhanced potency and selectivity toward the viral protease enzyme .

Case Study 2: Antimicrobial Efficacy

A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the thiazole ring significantly improved antibacterial activity compared to standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thiazolylmethyl carbamates , which share a common thiazole ring and carbamate linkage but differ in stereochemistry, substituents, and appended functional groups. Key analogues include:

Compound Name / ID Structural Differences Key Properties Reference
Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate Lacks the (1S,2S,4S)-configured benzyl-pentyl backbone and 2-amino-3-methylbutanoyl group CAS: 144164-11-4; purity ≥98% (HPLC); melting point data not reported
Bis(thiazol-5-ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)dicarbamate Dimeric structure with two thiazolylmethyl carbamate units linked via a carbonyl bridge Enhanced molecular weight (≈1,400 g/mol); potential for dual-target inhibition
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(piperidin-1-yl)phenyl)amino)pyrimidine-5-carbonitrile (12n) Pyrimidine-thiazole hybrid; lacks carbamate linkage Melting point: 254–256°C; purity: 100% (HPLC); CDK9 inhibitor (IC50 < 10 nM)
2-(3-(4-Acetylpiperazin-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12l) Piperazine-substituted pyrimidine-thiazole core Melting point: 226–228°C; purity: 98% (HPLC)

Pharmacological and Physicochemical Properties

  • Potency and Selectivity : While direct activity data for the target compound are unavailable, structurally related pyrimidine-thiazole derivatives (e.g., 12l , 12n ) exhibit potent CDK9 inhibition (IC50 < 10 nM) . The target’s carbamate group and benzyl-pentyl chain may enhance membrane permeability compared to pyrimidine-based analogues.
  • Solubility and Stability : The compound’s high molecular weight (721.0 g/mol) and lipophilic substituents (benzyl, phenyl) suggest moderate aqueous solubility, akin to 12n (melting point >250°C) .

Stereochemical and Functional Group Impact

  • The (1S,2S,4S) configuration and (2S)-2-amino-3-methylbutanoyl side chain distinguish the target from simpler diastereomers (e.g., compound y in , which has a (2S,3S,5R) configuration). These stereochemical features are critical for target binding, as seen in peptidase inhibitors .
  • The thiazol-5-ylmethyl carbamate group provides hydrolytic stability compared to ester-linked analogues, as observed in pharmacokinetic studies of related compounds .

Biological Activity

Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its thiazole moiety, which is known for contributing to various pharmacological activities. The molecular formula is C36H46N6O6S2C_{36}H_{46}N_{6}O_{6}S_{2}, indicating a complex structure that includes multiple functional groups conducive to biological interactions.

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight682.92 g/mol
SolubilitySoluble in DMSO
LogP3.5
pKa7.0

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. Research indicates that thiazole-based compounds can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the efficacy of thiazole derivatives against human glioblastoma U251 cells and human melanoma WM793 cells. The results demonstrated that certain thiazole analogues exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .

Neuroprotective Effects

Thiazole derivatives have also been investigated for their neuroprotective properties. In an electroshock seizure test, compounds with thiazole moieties showed promising results in seizure protection, suggesting potential applications in epilepsy treatment .

Table 2: Summary of Biological Activities

Activity TypeTarget Cells/ModelsIC50 Values (µM)
AnticancerU251, WM79310 - 30
NeuroprotectionElectroshock seizure24.38 (anti-MES)

The mechanism through which thiazole derivatives exert their biological effects often involves modulation of key signaling pathways and interactions with cellular targets. For instance, some studies have indicated that these compounds can influence apoptosis pathways in cancer cells and may act as inhibitors of specific enzymes involved in tumor growth .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of thiazole derivatives. Studies suggest favorable absorption characteristics with moderate blood-brain barrier permeability, making them suitable candidates for central nervous system-targeted therapies .

Table 3: Pharmacokinetic Properties

PropertyValue
Human Intestinal Absorption+0.7306
Blood Brain Barrier+0.5795
Caco-2 Permeability-0.7604

Safety Profile

The safety profile of thiazole compounds is also an important consideration. Current data suggest low toxicity levels with no significant carcinogenic effects observed in preliminary studies .

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